molecular formula C16H13FN2OS2 B12373441 T3SS-IN-3

T3SS-IN-3

Katalognummer: B12373441
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: DNOFLKOLOLBFSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of T3SS-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions, which are common in the formation of complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This could include optimizing reaction conditions to minimize waste and using continuous flow reactors to increase efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

T3SS-IN-3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Wirkmechanismus

T3SS-IN-3 exerts its effects by binding to specific components of the T3SS, thereby inhibiting the secretion of effector proteins into host cells. This inhibition disrupts the ability of bacteria to manipulate host cell functions, reducing their virulence. The molecular targets of this compound include the needle complex and the translocon, which are essential for the function of the T3SS .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

T3SS-IN-3 is unique in its high specificity for the T3SS components, making it a potent inhibitor with minimal off-target effects. This specificity reduces the likelihood of developing resistance compared to traditional antibiotics .

Eigenschaften

Molekularformel

C16H13FN2OS2

Molekulargewicht

332.4 g/mol

IUPAC-Name

[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-phenylmethanol

InChI

InChI=1S/C16H13FN2OS2/c17-13-8-6-11(7-9-13)10-21-16-19-18-15(22-16)14(20)12-4-2-1-3-5-12/h1-9,14,20H,10H2

InChI-Schlüssel

DNOFLKOLOLBFSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=NN=C(S2)SCC3=CC=C(C=C3)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.